

Spectroscopic analysis of Reactive blue 224 for compound identification.

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Compound of Interest

Compound Name: *Reactive blue 224*

Cat. No.: *B1166368*

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A Technical Guide to the Spectroscopic Analysis of Reactive Blue 224

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the identification and characterization of **Reactive Blue 224**. It details the experimental protocols and presents key analytical data derived from Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy. Furthermore, it discusses the application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the broader context of reactive dye analysis.

Introduction to Reactive Blue 224

Reactive Blue 224 (RB-224) is a synthetic dye belonging to the Triphenodioxazine class.^{[1][2]} Its molecular formula is reported as $C_{26}H_{24}Cl_2KN_4NaO_{20}S_6$.^{[1][3]} As with other reactive dyes, RB-224 forms a covalent bond with the substrate, making it highly stable and colorfast. Spectroscopic analysis is crucial for confirming its chemical identity, determining its purity, studying its degradation pathways, and detecting its presence in various matrices, such as textile effluents.

Spectroscopic Techniques for Compound Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the chromophoric properties of **Reactive Blue 224**. The absorption of light in the visible region is responsible for its color. This technique is particularly useful for quantitative analysis and for monitoring decolorization or degradation processes, which are indicated by a shift or decrease in the intensity of the main absorption peak.

Quantitative Data: UV-Vis Spectroscopy

Parameter	Wavelength (nm)	Reference
Maximum Absorbance (λ_{max})	560	[3][4][5]

Experimental Protocol: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a stock solution of **Reactive Blue 224** by dissolving a known mass of the dye in deionized water or an appropriate buffer solution to a specific concentration (e.g., 100 mg/L).[3]
- **Instrument Setup:** Use a double-beam UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure lamp stability.
- **Blank Measurement:** Fill a quartz cuvette with the solvent (deionized water or buffer) used for the sample preparation. Place it in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.[4]
- **Sample Measurement:** Rinse the cuvette with the dye solution, then fill it with the **Reactive Blue 224** sample solution.
- **Data Acquisition:** Place the sample cuvette in the spectrophotometer and scan the absorbance from 200 to 800 nm. The peak in the visible region corresponds to the λ_{max} .[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in the **Reactive Blue 224** molecule. By analyzing the absorption of infrared radiation at specific

wavenumbers, the presence of bonds such as N-H, C=C, C-N, and S=O can be confirmed, providing structural evidence and confirming the sulfonic and aromatic nature of the dye.[3]

Quantitative Data: FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Bond	Functional Group Assignment	Reference
3346	N-H	Amine / Amide	[3]
1681	C=C	Aromatic Ring	[3]
1458	C-H	Alkane / Aromatic	[3]
1251	C-N	Aromatic Amine	[3]
1020	S=O	Sulfonic Acid / Sulfonate	[3]

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Mix a small amount of the dried **Reactive Blue 224** powder with potassium bromide (KBr) powder in an agate mortar. The dye-to-KBr ratio should be approximately 1:100. Grind the mixture until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
- Sample Scan: Acquire the FT-IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on established correlation tables.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. For complex molecules like reactive dyes, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.^{[6][7]} This allows for the separation of the dye from other components in a mixture before it enters the mass spectrometer, which is essential for analyzing degradation products in environmental samples.^{[8][9]}

General Experimental Protocol: LC-MS

- Sample Preparation: Dissolve the **Reactive Blue 224** sample in a suitable solvent compatible with the mobile phase (e.g., methanol or a water/acetonitrile mixture). The solution may need to be filtered through a 0.22 μm filter.^[1]
- Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18). Develop a gradient elution method to separate the analyte of interest.^[7]
- Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for analyzing polar, non-volatile compounds like reactive dyes.^{[6][7]}
- Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis: A full scan spectrum is acquired to determine the molecular weight of the parent compound. Tandem MS (MS/MS) can be performed by selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions to gain structural information.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

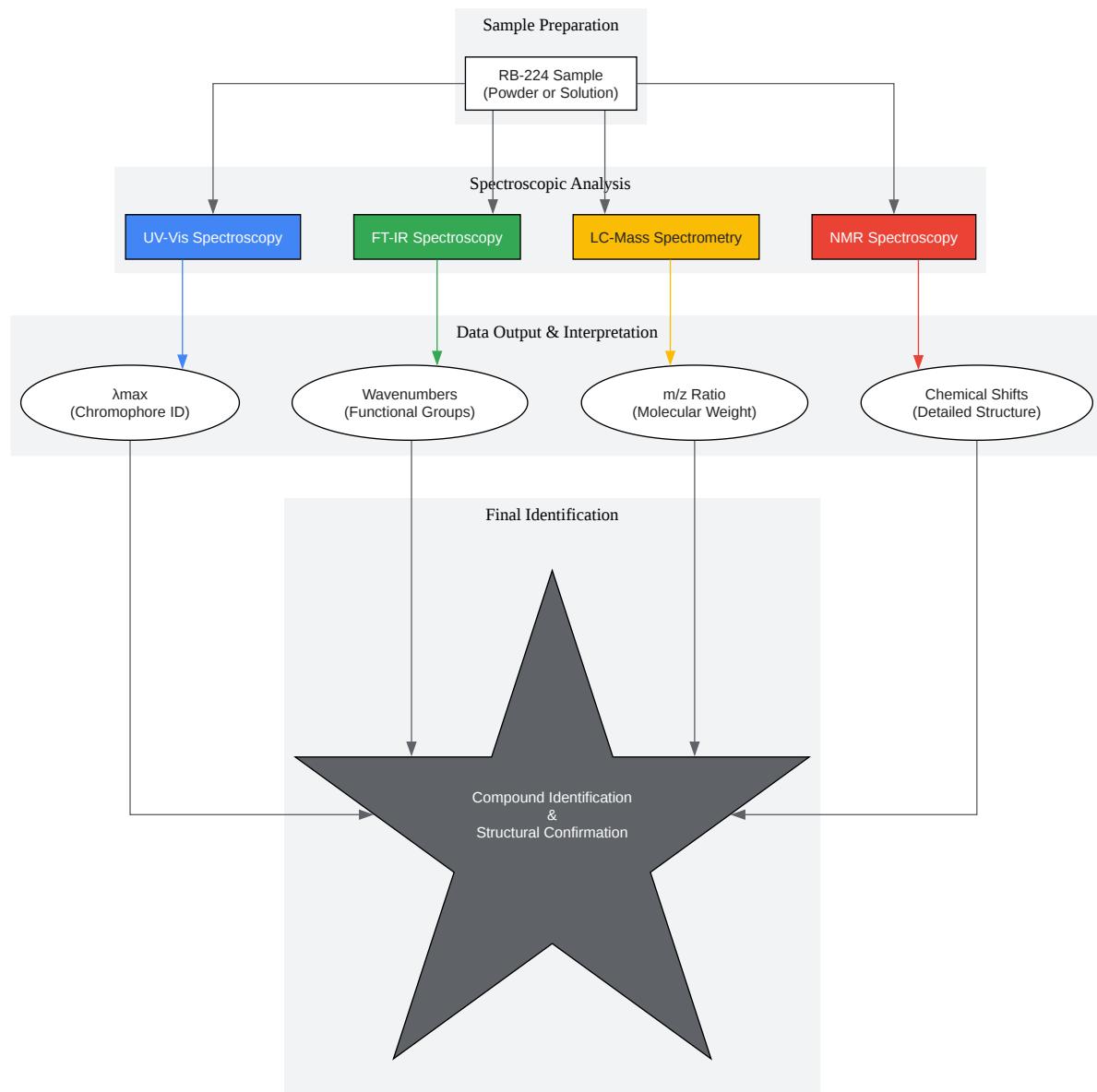
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.^[11] Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. However, the complexity and potentially low solubility of

dyes like **Reactive Blue 224** can make obtaining and interpreting NMR spectra challenging. Isotopic labeling (e.g., with ^{13}C or ^{15}N) may be necessary for complex protein-dye interaction studies.[11]

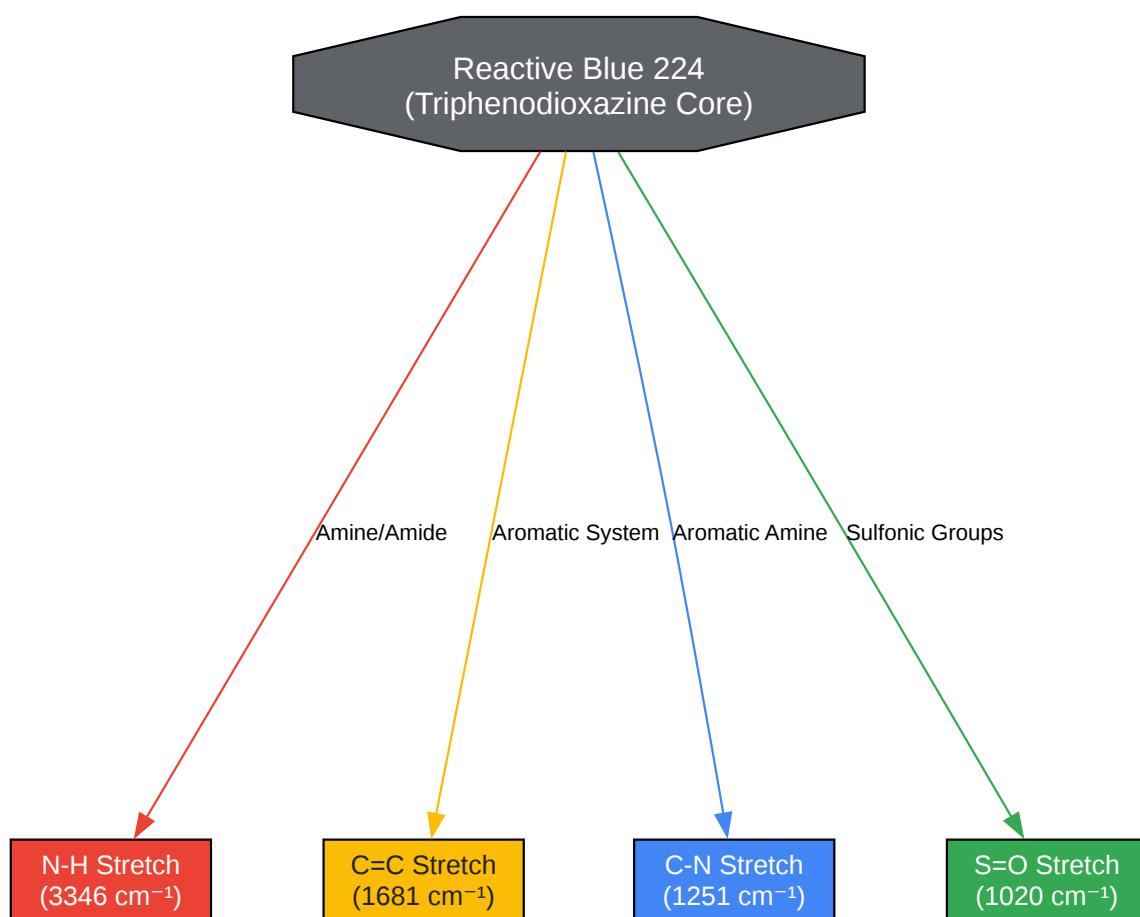
General Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of the purified **Reactive Blue 224** sample (typically several milligrams) in a deuterated solvent (e.g., D_2O , DMSO-d_6).
- Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (^1H or ^{13}C).
- Data Acquisition: Acquire the NMR spectrum. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses. The resulting signal (Free Induction Decay or FID) is recorded.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected.
- Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to deduce the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to resolve overlapping signals and establish connectivity between atoms.[11]

Visualizations

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Caption: Experimental workflow for the spectroscopic analysis of **Reactive Blue 224**.



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Caption: Key functional groups of **Reactive Blue 224** identified by FT-IR spectroscopy.

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